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Compound of Interest

Compound Name: BAY-1436032

Cat. No.: B15617696

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

BAY-1436032 is an orally available, potent, and highly selective pan-inhibitor of mutated
isocitrate dehydrogenase 1 (IDH1).[1][2][3][4][5] This small molecule has demonstrated
significant therapeutic potential in preclinical and clinical settings for the treatment of various
cancers harboring IDH1 mutations, including acute myeloid leukemia (AML), glioma,
chondrosarcoma, and intrahepatic cholangiocarcinoma.[3][6][7] Its mechanism of action
centers on the specific inhibition of the neomorphic activity of mutant IDH1, leading to a
reduction in the oncometabolite D-2-hydroxyglutarate (2-HG) and subsequent induction of
cellular differentiation.[1][3][6]

Core Mechanism of Action

Mutations in the active site of IDH1, most commonly at the R132 residue, confer a new
enzymatic function: the NADPH-dependent reduction of a-ketoglutarate (a-KG) to 2-HG.[3][8]
This accumulation of 2-HG competitively inhibits a-KG-dependent dioxygenases, including
histone and DNA demethylases, leading to epigenetic alterations that block cellular
differentiation and promote tumorigenesis.[3][8][9] BAY-1436032 selectively binds to and
inhibits these mutant IDH1 enzymes, thereby blocking the production of 2-HG.[1][3] This
restores normal cellular processes, leading to the differentiation of tumor cells and a reduction
in leukemic blast counts in AML models.[6]

Quantitative Selectivity Profile
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BAY-1436032 exhibits potent, double-digit nanomolar inhibition of various IDH1 R132 mutants
while displaying significantly lower activity against wild-type IDH1 and IDH2 enzymes. This high
degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic

window.
Target IC50 (nM) Assay Type Reference
Mutant IDH1
Cell-free enzymatic
IDH1 R132H 15 [5]
assay
Cell-free enzymatic
IDH1 R132C 15 [5]
assay
IDH1 R132H 60 Mouse hematopoietic 2]
(intracellular 2-HG) cells
IDH1 R132C 45 Mouse hematopoietic 2]
(intracellular 2-HG) cells

IDH1 mutant AML )
Primary human AML
cells (colony 100 [9]
) cells
formation)

Wild-Type IDH/IDH2

) Cell-free enzymatic
Wild-Type IDH1 20,000 [5]
assay

Cell-free enzymatic

Wild-Type IDH2 >100,000 [5]
assay

IDH2 R140Q Mouse hematopoietic

_ >10,000 [2]
(intracellular 2-HG) cells

IDH2 R172K Mouse hematopoietic

_ >10,000 [2]
(intracellular 2-HG) cells

© 2025 BenchChem. All rights reserved. 2/5 Tech Support


https://www.benchchem.com/product/b15617696?utm_src=pdf-body
https://www.selleckchem.com/products/bay-1436032.html
https://www.selleckchem.com/products/bay-1436032.html
https://www.medchemexpress.com/BAY-1436032.html
https://www.medchemexpress.com/BAY-1436032.html
https://www.haematologica.org/article/view/9705
https://www.selleckchem.com/products/bay-1436032.html
https://www.selleckchem.com/products/bay-1436032.html
https://www.medchemexpress.com/BAY-1436032.html
https://www.medchemexpress.com/BAY-1436032.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15617696?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Visualizing the Mechanism and Experimental
Workflow

To better understand the function and evaluation of BAY-1436032, the following diagrams
illustrate its mechanism of action and a typical experimental workflow for assessing its efficacy.
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Caption: Mechanism of action of BAY-1436032 in mutant IDH1 cancer cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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